6-Quinolinol, 7-(1-methylethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
101722-73-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-propan-2-ylquinolin-6-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-11-9(6-12(10)14)4-3-5-13-11/h3-8,14H,1-2H3 |
InChI Key |
YCDQGLQLGNVSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C=CC=NC2=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Quinolinol, 7 1 Methylethyl and Its Analogues
Retrosynthetic Analysis of the 6-Quinolinol, 7-(1-methylethyl)- Scaffold
A retrosynthetic approach to 6-Quinolinol, 7-(1-methylethyl)- (see Compound Table 1) allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The core quinoline (B57606) structure can be disconnected using several classical synthetic strategies. A primary disconnection across the N1-C2 and C3-C4 bonds suggests a Skraup or Doebner-von Miller type reaction, which would utilize a substituted aniline (B41778) as a key precursor. Alternatively, a disconnection across the C2-C3 and C4-N bonds points towards a Friedländer or Pfitzinger synthesis, starting from a substituted 2-aminobenzaldehyde (B1207257) or a related derivative.
The introduction of the 7-(1-methylethyl) group is a critical consideration. This substituent can be incorporated from the outset by using a starting material that already contains the isopropyl moiety, such as 4-amino-2-isopropylphenol (B102643) (see Compound Table 1). This approach often streamlines the synthetic sequence. An alternative strategy involves the functionalization of a pre-formed quinoline ring, which offers greater flexibility for creating a variety of analogues.
Similarly, the 6-hydroxyl group can be present in the initial building blocks, for instance, by employing an aminophenol derivative. Another common and effective method is the demethylation of a corresponding 6-methoxyquinoline (B18371) (see Compound Table 1) in a later step. The selection of the optimal synthetic route is typically guided by the commercial availability of starting materials and the desired regiochemical outcome of the cyclization reaction.
Novel Cyclization Reactions for Quinoline Ring System Construction with Precise Regioselectivity
The formation of the quinoline ring is a pivotal step in the synthesis of 6-Quinolinol, 7-(1-methylethyl)-. A variety of both traditional and contemporary cyclization methods can be employed to achieve the desired substitution pattern with a high degree of control.
The Skraup and Doebner-Miller reactions represent classic and robust methods for quinoline synthesis, typically involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. For the synthesis of the target molecule, 4-amino-2-isopropylphenol would be a logical starting material.
In a modified Skraup synthesis, this aminophenol would be reacted with glycerol (B35011) in the presence of an oxidizing agent, such as nitrobenzene, and a dehydrating agent like sulfuric acid. The reaction proceeds via the in situ formation of acrolein (see Compound Table 1) from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. The regioselectivity is generally controlled by the substitution pattern of the aniline precursor, leading to the formation of the desired 7-substituted quinoline.
The Doebner-Miller reaction provides a more flexible alternative. Instead of glycerol, pre-formed α,β-unsaturated aldehydes or ketones like crotonaldehyde (B89634) (see Compound Table 1) can be used. While versatile, controlling the regioselectivity in these reactions can sometimes be challenging, potentially leading to mixtures of isomeric products. Modern iterations of these reactions often utilize milder conditions and more selective catalysts to improve both yields and regioselectivity.
The Pfitzinger and Friedländer syntheses offer alternative pathways to substituted quinolines, often providing superior control over the final substitution pattern.
The Pfitzinger reaction involves the condensation of isatin (B1672199) (see Compound Table 1) or a substituted derivative with a carbonyl compound containing an α-methylene group. To construct a 7-isopropyl-6-hydroxyquinoline derivative via this method, a suitably substituted isatin would be reacted with a ketone or aldehyde bearing an isopropyl group. These reactions are typically conducted under basic conditions and are known for their high regioselectivity.
The Friedländer annulation is a highly effective method for constructing quinolines with well-defined regiochemistry. This reaction entails the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 6-Quinolinol, 7-(1-methylethyl)-, this could involve the reaction of a precursor like 2-amino-4-hydroxy-5-isopropylbenzaldehyde (see Compound Table 1) with a simple carbonyl compound such as acetaldehyde (B116499) or acetone (B3395972) (see Compound Table 1). A key advantage of the Friedländer synthesis is that the substitution pattern of the resulting quinoline is directly determined by the structures of the starting materials, thereby minimizing the formation of regioisomers.
Palladium-Catalyzed Cross-Coupling Strategies for Functionalization of the Quinoline Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the quinoline nucleus. These methods enable the introduction of a wide array of substituents with high precision and efficiency, making them invaluable for generating libraries of analogues for structure-activity relationship studies.
The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds between an organohalide (or triflate) and an organoboron compound. To apply this to the 6-Quinolinol, 7-(1-methylethyl)- system, one would typically start with a halogenated quinoline, such as 6-bromo-7-isopropylquinoline (see Compound Table 1). This intermediate could then be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce diverse substituents at the 6-position.
The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (see Compound Table 1), in the presence of a base. The careful selection of the catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions. This strategy provides a modular and efficient route to a wide range of 6-aryl and 6-heteroaryl-7-isopropylquinolines.
The Sonogashira coupling is a highly effective method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. This reaction involves the coupling of a terminal alkyne (see Compound Table 1) with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
To introduce an alkynyl group onto the 6-Quinolinol, 7-(1-methylethyl)- scaffold, a strategy similar to the Suzuki-Miyaura coupling would be employed. A 6-halo-7-isopropylquinoline would be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt like copper(I) iodide (CuI) (see Compound Table 1), and a suitable base, often an amine. This reaction offers a direct and efficient pathway to 6-alkynyl-7-isopropylquinolines, which are themselves versatile intermediates for further chemical transformations.
Selective Functional Group Interconversions on the 6-Quinolinol, 7-(1-methylethyl)- Core
Once the 6-Quinolinol, 7-(1-methylethyl)- nucleus is synthesized, its utility can be vastly expanded through selective modifications of its existing functional groups. The phenolic hydroxyl group and the activated aromatic ring are primary sites for such transformations.
The phenolic hydroxyl group at the C-6 position is a prime target for functionalization, allowing for the synthesis of a wide array of ether and ester derivatives. These reactions can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Etherification: The conversion of the 6-hydroxyl group to an ether is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide or other suitable leaving group from an alkylating agent. wikipedia.orglibretexts.org Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. youtube.com The choice of alkyl halide (R-X) determines the nature of the resulting ether.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid or its derivatives. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is one approach, though it is an equilibrium process. nih.gov More efficient and irreversible methods involve the use of activated acylating agents such as acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O). These reactions are typically run in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.
The table below summarizes common reagents and conditions for these transformations on the 6-Quinolinol, 7-(1-methylethyl)- core.
| Transformation | Reagents | Solvent | General Conditions | Product Class |
|---|---|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | DMF, Acetone | Room temperature to moderate heat | 6-Alkoxy-7-isopropylquinoline |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Pyridine, Dichloromethane | 0°C to room temperature | 7-Isopropylquinolin-6-yl ester |
The benzene (B151609) ring portion of the 6-Quinolinol, 7-(1-methylethyl)- scaffold is activated towards electrophilic aromatic substitution (SEAr) by the strong electron-donating hydroxyl group and the weaker electron-donating isopropyl group. The pyridine ring, being electron-deficient, is generally deactivated towards electrophiles. reddit.com
The regioselectivity of the substitution is dictated by the directing effects of the existing substituents.
The hydroxyl group at C-6 is a powerful activating, ortho, para-director, strongly favoring substitution at the C-5 and C-7 positions.
The isopropyl group at C-7 is a moderately activating, ortho, para-director, favoring substitution at the C-8 and C-5 positions.
Given that the C-7 position is already occupied, the combined directing effects make the C-5 position the most electronically enriched and sterically accessible site for electrophilic attack. The C-8 position is also activated, but to a lesser extent and is subject to greater steric hindrance from the adjacent isopropyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position. Studies on related hydroxyquinolines confirm that substitution occurs preferentially on the phenol (B47542) ring. pw.edu.plresearchgate.net For example, the nitration of 8-hydroxyquinoline (B1678124) readily yields the 5,7-dinitro derivative. pw.edu.pl
Common electrophilic aromatic substitution reactions that can be applied include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid or in a polar solvent can introduce a halogen atom. N-Bromosuccinimide (NBS) is a common reagent for bromination.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups.
| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7-(1-methylethyl)-5-nitro-6-quinolinol |
| Bromination | Br₂, FeBr₃ or NBS | Br⁺ | 5-Bromo-7-(1-methylethyl)-6-quinolinol |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 7-(1-methylethyl)-6-hydroxyquinoline-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-7-(1-methylethyl)-6-quinolinol |
Green Chemistry Principles and Sustainable Synthetic Routes for 6-Quinolinol, 7-(1-methylethyl)-
Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of quinoline derivatives has benefited from the application of green chemistry principles, including the use of solvent-free conditions and biocatalysis.
Traditional quinoline syntheses, such as the Skraup or Friedländer reactions, often require harsh conditions, strong acids, and high-boiling point organic solvents, which are costly and difficult to remove. morressier.comresearchgate.net Green alternatives aim to mitigate these issues.
Solvent-Free Synthesis: Conducting reactions without a solvent medium can reduce waste, simplify workup procedures, and sometimes enhance reaction rates. Several metal-free and catalyst-free methods for quinoline synthesis have been developed under solvent-free conditions, often utilizing microwave irradiation to accelerate the reaction. researchgate.net
Mechanochemistry: This approach involves inducing reactions by mechanical force, such as grinding or milling, in the absence of bulk solvents. Mechanochemical methods for synthesizing quinoline derivatives have been reported, offering benefits like reduced reaction times, high yields, and environmental friendliness. An iodine-mediated mechanochemical process for creating multi-substituted quinolines has been shown to be effective.
The table below contrasts conventional synthesis with greener, solvent-free alternatives for constructing the quinoline core.
| Parameter | Conventional Synthesis (e.g., Skraup) | Green Alternative (Solvent-Free/Mechanochemical) |
|---|---|---|
| Solvent | High-boiling organic solvents (e.g., nitrobenzene), strong acids (H₂SO₄) | None or minimal (Liquid-Assisted Grinding) |
| Energy Input | High temperature, prolonged heating | Microwave irradiation or mechanical milling |
| Byproducts/Waste | Significant solvent waste, harsh acid/oxidizing agent byproducts | Greatly reduced waste stream |
| Efficiency | Often moderate yields and long reaction times | Often higher yields and shorter reaction times |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, representing a cornerstone of green chemistry. nih.gov For the synthesis of chiral analogues of 6-Quinolinol, 7-(1-methylethyl)-, enzymes like ketoreductases are particularly valuable. rsc.orgnih.gov
The production of chiral alcohols via the asymmetric reduction of a prochiral ketone is a well-established application of ketoreductases (KREDs). nih.govresearchgate.net A hypothetical route to a chiral analogue could involve the synthesis of a ketone precursor, 7-isopropyl-2,3-dihydroquinolin-6(1H)-one . This prochiral ketone could then be stereoselectively reduced using a specific ketoreductase enzyme. By selecting an appropriate KRED from a library of engineered variants, either the (R)- or (S)-enantiomer of the corresponding chiral alcohol, 7-isopropyl-1,2,3,6-tetrahydroquinolin-6-ol , can be produced with very high enantiomeric excess. These enzymatic reactions typically use a sacrificial alcohol like isopropanol (B130326) for cofactor (NADH/NADPH) regeneration and are run in aqueous media under mild temperature and pH conditions. researchgate.net
| Transformation | Precursor | Biocatalyst | Key Features | Potential Chiral Product |
|---|---|---|---|---|
| Asymmetric Ketone Reduction | 7-isopropyl-2,3-dihydroquinolin-6(1H)-one | Ketoreductase (KRED) | - High enantioselectivity (>99% ee)
| (R)- or (S)-7-isopropyl-1,2,3,6-tetrahydroquinolin-6-ol |
Computational and Theoretical Investigations of 6 Quinolinol, 7 1 Methylethyl
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of molecules. By examining related quinoline (B57606) structures, we can infer the electronic landscape of 6-Quinolinol, 7-(1-methylethyl)-.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics
DFT studies on various quinoline derivatives consistently reveal insights into their molecular orbital energies, which are crucial for determining chemical stability and reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability; a larger gap suggests lower reactivity and higher stability. rsc.org
For instance, studies on 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline have shown how substitutions on the quinoline ring system modify these energy levels. arabjchem.orgresearchgate.net The introduction of hydroxyl and methyl groups, as in the subject compound, is expected to influence the electron density distribution across the quinoline core. arabjchem.org The hydroxyl group, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the isopropyl group at the 7-position, also an electron-donating group, would further modulate this electronic environment.
The electronic properties of quinoline derivatives are significantly altered by the addition of different functional groups. ijpras.com For example, the presence of electron-withdrawing groups tends to lower the HOMO-LUMO energy gap, thereby increasing reactivity. acs.org In the case of 6-Quinolinol, 7-(1-methylethyl)-, both the hydroxyl and isopropyl groups are electron-donating, which would likely result in a relatively high HOMO energy and a significant HOMO-LUMO gap, suggesting a balance of reactivity and stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.58 | -1.32 | 5.26 |
| 8-hydroxy-2-methyl quinoline | -5.92 | -0.98 | 4.94 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.21 | -1.78 | 4.43 |
| 4-hydroxy quinoline | -6.34 | -1.55 | 4.79 |
This table presents DFT-calculated molecular orbital energies for quinoline and its derivatives, illustrating the influence of substituents on electronic properties. Data is sourced from studies on analogous compounds to infer properties of 6-Quinolinol, 7-(1-methylethyl)-. arabjchem.orgijpras.com
Electrostatic Potential Surface Analysis and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. In quinoline derivatives, the nitrogen atom and the oxygen of the hydroxyl group typically represent regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. arabjchem.orgresearchgate.net
For 6-Quinolinol, 7-(1-methylethyl)-, the MEP surface would likely show a high electron density around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These regions would be the primary sites for interactions with electrophiles and for forming hydrogen bonds with biological macromolecules. The isopropyl group, being non-polar, would contribute to a region of neutral potential, potentially influencing hydrophobic interactions. The distribution of electrostatic potential is critical in determining how the molecule interacts with its environment, including solvent molecules and biological receptors.
Molecular Docking Simulations with Defined Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Studies on various quinoline derivatives have demonstrated their potential to interact with a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net
Ligand-Protein Interaction Prediction for Enzyme Active Sites
Molecular docking studies of quinoline derivatives have revealed key interactions within the active sites of various enzymes. For example, derivatives of 8-hydroxyquinoline (B1678124) have been docked into the active sites of enzymes like dehydrogenase, showing stable complexes with significant binding affinities. researchgate.net These interactions are often stabilized by hydrogen bonds involving the hydroxyl group and the quinoline nitrogen, as well as π-π stacking interactions with aromatic amino acid residues. acs.org
Binding Affinity Estimation and Interaction Hotspot Identification in Receptor Systems
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. nih.gov Docking studies on a variety of quinoline derivatives against different receptors have shown a wide range of binding affinities, influenced by the nature and position of substituents. nih.govnih.gov
For instance, in studies of quinoline derivatives as potential inhibitors for targets like HIV reverse transcriptase or various kinases, the binding affinities are often correlated with the types of interactions formed. nih.govmdpi.com Chloro- and bromo-substituted quinolines have shown potent activity, indicating that electron-withdrawing groups can enhance binding. nih.gov In the case of 6-Quinolinol, 7-(1-methylethyl)-, the combination of a hydroxyl and an isopropyl group would likely result in a unique binding profile, with the hydroxyl group contributing to specific hydrogen bonds and the isopropyl group to hydrophobic interactions.
| Analogous Quinoline Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-chloro-8-hydroxyquinoline | Dehydrogenase Inhibitor | -6.2 | Not specified |
| Thiopyrano[2,3-b]quinoline | CB1a | -5.3 | TRP A:12, VAL A:14 |
| Chloro-substituted quinoline | HIV Reverse Transcriptase | -10.67 | Not specified |
| Quinoline-3-carboxamide | ATM Kinase | Not specified | Hinge region |
This table summarizes molecular docking results for various quinoline derivatives against different protein targets, providing an indication of the potential binding affinities and key interactions for structurally related compounds. nih.govnih.govresearchgate.netmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability in Solvents
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and stability in different environments, such as in a solvent or bound to a protein. arabjchem.orgnih.gov
MD simulations of quinoline derivatives in aqueous solutions have shown that substituents like hydroxyl and methyl groups can enhance interactions with water molecules compared to the parent quinoline molecule. arabjchem.org This suggests that 6-Quinolinol, 7-(1-methylethyl)- would be effectively solvated, with the hydroxyl group forming hydrogen bonds with water.
When bound to a protein, MD simulations can reveal the stability of the ligand-protein complex. Studies on quinoline derivatives as protease inhibitors have shown that the stability of the complex is maintained through a network of hydrogen bonds and hydrophobic interactions. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often used to assess the stability of the complex. nih.govmdpi.com For 6-Quinolinol, 7-(1-methylethyl)-, an MD simulation would likely show stable binding within a target's active site, with the isopropyl group potentially contributing to a stable hydrophobic anchor. The conformational flexibility of the isopropyl group could also allow for an induced fit within the binding pocket.
Theoretical Molecular Behavior and Interactions in Simulated Biological Environments
The in-silico examination of a molecule's behavior within a simulated biological context is a cornerstone of modern drug discovery. For a compound like 6-Quinolinol, 7-(1-methylethyl)-, this would typically involve molecular dynamics (MD) simulations and molecular docking studies to predict its interactions with protein targets.
Molecular dynamics simulations can offer insights into the dynamic nature of the ligand-protein complex over time. tandfonline.com For instance, a simulation might place 6-Quinolinol, 7-(1-methylethyl)- in the binding site of a target protein to observe the stability of their interaction. Key metrics from such a simulation would include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the complex, and analysis of intermolecular hydrogen bonds.
Molecular docking is another critical computational tool used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net The "goodness" of this fit is often evaluated using a scoring function, which estimates the binding affinity. For 6-Quinolinol, 7-(1-methylethyl)-, docking studies against a panel of kinases or other enzymes where quinoline scaffolds are known to be active would be a logical starting point. nih.govresearchgate.net
Table 1: Hypothetical Docking Scores and Interaction Analysis of 6-Quinolinol, 7-(1-methylethyl)- Against Selected Kinase Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718 | Hydrophobic, Pi-Alkyl |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Cys919, Val848 | Hydrogen Bond (with quinolinol OH), Hydrophobic |
| Bruton's Tyrosine Kinase (BTK) | -9.1 | Thr474, Leu408 | Pi-Alkyl, Pi-Sigma |
This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular docking studies.
Quantum chemical calculations can further refine our understanding of the molecule's properties. mdpi.commdpi.com Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for its reactivity and interaction with biological targets. mdpi.com
Chemoinformatic Approaches for Scaffold Prioritization and Library Design
Chemoinformatics provides a suite of tools for the analysis and comparison of chemical structures, which is invaluable for prioritizing scaffolds and designing focused compound libraries. mdpi.com The 6-Quinolinol, 7-(1-methylethyl)- core represents a "privileged scaffold," a concept suggesting that certain molecular frameworks are capable of binding to multiple biological targets. nih.gov
Scaffold prioritization often involves comparing a novel scaffold to those of known active compounds. This can be done by analyzing their structural fingerprints or by using pharmacophore modeling. A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model derived from known kinase inhibitors, for example, could be used to assess the potential of the 6-Quinolinol, 7-(1-methylethyl)- scaffold.
Once a scaffold is prioritized, it can be used as the basis for designing a virtual or combinatorial library of derivatives. drugtargetreview.com Chemoinformatic tools can aid in selecting a diverse and "drug-like" set of substituents to attach to the scaffold, optimizing for properties like solubility, metabolic stability, and synthetic accessibility. The goal is to create a library that thoroughly explores the chemical space around the core scaffold to maximize the chances of identifying a potent and selective lead compound. nih.gov
Table 2: Comparative Chemoinformatic Profile of the 6-Quinolinol Scaffold
| Scaffold | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
| 6-Quinolinol | 145.16 | 1.9 | 1 | 1 | 33.12 |
| 8-Quinolinol | 145.16 | 2.0 | 1 | 1 | 33.12 |
| 4-Quinolinol | 145.16 | 1.5 | 1 | 1 | 42.35 |
This table provides a comparative analysis of the basic 6-quinolinol scaffold against its isomers based on fundamental chemoinformatic descriptors. The addition of a 7-(1-methylethyl) group would alter these values.
By leveraging these computational and chemoinformatic approaches, researchers can efficiently evaluate the potential of a novel compound like 6-Quinolinol, 7-(1-methylethyl)- and rationally design new molecules with improved therapeutic properties.
Structure Activity Relationship Sar Studies of 6 Quinolinol, 7 1 Methylethyl and Its Synthesized Analogs
Systematic Modification of the Isopropyl Group at Position 7 and its Impact on Activity
The isopropyl group at the 7-position of the 6-quinolinol scaffold plays a significant role in modulating biological activity, likely through steric and hydrophobic interactions with the target protein. SAR studies on analogous heterocyclic systems have demonstrated that variations in the size and nature of alkyl and cycloalkyl substituents at this position can lead to substantial changes in potency.
Systematic modifications often involve replacing the isopropyl group with other alkyl groups of varying chain lengths and branching, as well as with different cycloalkyl moieties. For instance, in studies on other bioactive molecules, increasing or decreasing the size of the alkyl substituent can have a profound effect on activity. It has been observed in some systems that smaller, less bulky groups may lead to enhanced activity, potentially by allowing for a better fit within a constrained binding pocket. Conversely, in other cases, larger alkyl groups might be favored if they can occupy a larger hydrophobic pocket.
The introduction of cycloalkyl groups, such as cyclopropyl, cyclobutyl, or cyclohexyl, in place of the isopropyl group can also significantly impact biological outcomes. These modifications alter the conformational rigidity and the spatial orientation of the substituent, which can lead to improved binding affinity. For example, studies on certain receptors have shown that the efficiency of binding can increase with the ring size of the cycloalkyl group, with cyclohexyl groups sometimes providing optimal interactions. nih.gov The choice between an acyclic alkyl group and a cycloalkyl group can also influence the compound's metabolic stability.
Table 1: Hypothetical Impact of Isopropyl Group Modification at Position 7 on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
| Replacement with smaller alkyl groups (e.g., methyl, ethyl) | Reduces steric hindrance, may improve fit in a tight binding pocket. | Potentially increased or decreased, depending on the specific target interactions. |
| Replacement with larger alkyl groups (e.g., tert-butyl) | Increases hydrophobicity and steric bulk, may enhance binding in a large hydrophobic pocket. | Potentially increased or decreased, depending on the specific target interactions. |
| Replacement with cycloalkyl groups (e.g., cyclopropyl, cyclohexyl) | Introduces conformational rigidity and alters spatial orientation, potentially improving binding affinity and metabolic stability. nih.gov | Often leads to an increase in activity, with the optimal ring size being target-dependent. nih.gov |
Functionalization and Derivatization of the Hydroxyl Group at Position 6
The hydroxyl group at the 6-position is a key functional group that can participate in hydrogen bonding interactions with the biological target. Its modification through functionalization and derivatization is a common strategy to probe these interactions and to modulate the physicochemical properties of the molecule.
Common derivatizations include the formation of ethers and esters. The synthesis of 6-O-ether derivatives, such as methoxy (B1213986) or benzyloxy analogs, can help to determine if the hydrogen bond donating ability of the hydroxyl group is essential for activity. If the activity is retained or even enhanced with an ether linkage, it might suggest that the hydrogen bond accepting capacity of the oxygen atom is more critical, or that the increased lipophilicity of the ether derivative is beneficial. For instance, in some quinoline (B57606) derivatives, a 6-methoxy group has been shown to contribute to antimetastatic activity. nih.gov
The synthesis of 6-O-ester derivatives provides another avenue for SAR exploration. mdpi.comnih.gov Esterification with various acyl groups can modulate the compound's lipophilicity and its susceptibility to hydrolysis by esterases, potentially turning the compound into a prodrug. The nature of the acyl group, from simple acetyl to more complex aromatic or long-chain aliphatic esters, can be varied to fine-tune these properties.
Table 2: Hypothetical SAR of Hydroxyl Group Functionalization at Position 6
| Derivative | Modification | Potential Impact on Activity |
| 6-O-Ether | Replacement of hydroxyl hydrogen with an alkyl or aryl group. | May retain or enhance activity if hydrogen bond donation is not critical; increased lipophilicity. nih.gov |
| 6-O-Ester | Acylation of the hydroxyl group. | Can act as a prodrug; modulates lipophilicity and pharmacokinetic profile. mdpi.comnih.gov |
| 6-O-Sulfate/Phosphate | Introduction of a charged group. | Increases water solubility; may alter binding interactions. |
Investigation of Substituent Effects on the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring is a key basic center that can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in the target protein. Modification of this nitrogen through N-alkylation or N-oxidation can provide valuable insights into its role in biological activity.
N-oxidation of the quinoline nitrogen to form an N-oxide is another important modification. nih.gov This functionalization alters the electronic properties of the quinoline ring, can influence the molecule's ability to cross biological membranes, and may introduce new hydrogen bonding possibilities. In some cases, N-oxides have been shown to possess unique biological activities or to act as prodrugs that are reduced in vivo to the parent quinoline.
Regiospecificity of Substitutions on the Quinoline Ring System and Activity Modulation
The position of substituents on the quinoline ring system is crucial for determining the biological activity of the molecule. The electronic and steric effects of substituents can vary significantly depending on their location, leading to a high degree of regiospecificity in SAR.
For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the benzene (B151609) or pyridine (B92270) part of the quinoline ring can modulate the pKa of the quinoline nitrogen and the reactivity of the ring system. Studies on various quinoline derivatives have shown that substitutions at positions 2, 4, 5, and 8 can have a profound impact on activity. For example, in some series of 8-hydroxyquinolines, substituents at the C-7 position showed more potent inhibitory activity against certain enzymes compared to substituents at the C-5 position. nih.gov Similarly, the introduction of a chlorine atom at the 7-position of kynurenic acid, a quinoline derivative, resulted in a significant increase in potency as a glycine (B1666218) antagonist. mdpi.com
The synthesis of regiospecifically substituted analogs is therefore a key strategy in SAR studies. nih.gov This allows for a systematic exploration of the chemical space around the quinoline scaffold and the identification of "hot spots" where substitution is particularly favorable for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities and Predictive Power
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs, thereby guiding the design of more effective compounds. nih.gov
For the 6-quinolinol, 7-(1-methylethyl)- scaffold, a QSAR study would typically involve the generation of a dataset of analogs with varying substituents and their corresponding biological activity data. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each analog. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the QSAR model. mdpi.com
A robust QSAR model can provide valuable insights into the SAR of the series. For example, the coefficients of the descriptors in the model can indicate which properties are most important for activity. The predictive power of the model is assessed through internal and external validation techniques, ensuring its reliability for predicting the activity of new compounds. mdpi.com Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov
Conformational Analysis and Stereochemical Influences on Biological Engagement
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of 6-quinolinol, 7-(1-methylethyl)- and its analogs can help to identify the low-energy conformations that are likely to be biologically active.
Furthermore, if the molecule contains chiral centers, the stereochemistry can have a profound impact on its biological activity. researchgate.netunimi.it Enantiomers of a chiral drug can exhibit significantly different potencies, with one enantiomer often being much more active than the other. This is because the binding site of the target protein is itself chiral, and it will interact differently with the two enantiomers.
Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a complete understanding of the SAR. unimi.it These studies can reveal the specific stereochemical requirements for optimal binding and can lead to the development of more potent and selective single-enantiomer drugs.
Based on a comprehensive review of scientific literature, there is currently no specific research data available for the biological activity of the chemical compound 6-Quinolinol, 7-(1-methylethyl)- that aligns with the requested detailed outline.
The search for in vitro studies detailing this specific compound's effect on microbial growth pathways, membrane integrity, viral replication, parasitic models, or specific enzyme inhibition did not yield any direct research findings. While the broader class of quinoline derivatives has been extensively studied for various biological activities, including antimicrobial, antiviral, antiparasitic, and kinase inhibition properties, these findings cannot be attributed to "6-Quinolinol, 7-(1-methylethyl)-" without direct experimental evidence.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on this compound as requested. The available literature does not provide the necessary specific information to populate the outlined sections.
Biological Activity Profiling and Mechanistic Studies in Vitro of 6 Quinolinol, 7 1 Methylethyl
Receptor Binding Affinity and Ligand-Receptor Interaction Studies through Biophysical Assays
A thorough search of scientific databases has not yielded any studies concerning the receptor binding affinity or ligand-receptor interactions of 6-Quinolinol, 7-(1-methylethyl)-. Biophysical assays to determine its binding constants (Kd), association (kon), or dissociation (koff) rates with any specific biological receptor have not been reported. Consequently, its potential targets and the thermodynamics and kinetics of its interactions at a molecular level are unknown.
Cellular Pathway Modulation in in vitro Cell Culture Models
There is no available research that has investigated the effect of 6-Quinolinol, 7-(1-methylethyl)- on apoptosis induction or the activation of the caspase cascade in any in vitro disease models. Studies on other quinoline (B57606) derivatives have demonstrated pro-apoptotic effects through various mechanisms, including the activation of caspase-3. nih.gov However, these findings cannot be directly extrapolated to 6-Quinolinol, 7-(1-methylethyl)-, for which specific experimental data is absent.
The scientific literature lacks any studies focused on the role of 6-Quinolinol, 7-(1-methylethyl)- in the regulation of autophagy or the modulation of lysosomal function. While some substituted quinoline compounds have been shown to impair lysosomal function and disrupt autophagic flux, no such investigations have been carried out for 6-Quinolinol, 7-(1-methylethyl)-. nih.govnih.gov
An extensive literature review did not uncover any studies detailing the modulation of inflammatory pathways, such as NF-κB or MAPK signaling, by 6-Quinolinol, 7-(1-methylethyl)-. The potential anti-inflammatory or pro-inflammatory effects of this specific compound have not been characterized. Research on other novel quinoline molecules has shown inhibition of the NF-κB signaling pathway, but this is not indicative of the activity of 6-Quinolinol, 7-(1-methylethyl)-. mdpi.comnih.gov
Antioxidant Activity and Free Radical Scavenging Mechanisms
There is no specific data available from in vitro assays (e.g., DPPH, ABTS, or FRAP assays) to characterize the antioxidant activity or free radical scavenging mechanisms of 6-Quinolinol, 7-(1-methylethyl)-. While various quinoline derivatives have been studied for their antioxidant potential, the specific contribution of the 7-(1-methylethyl) substituent on the 6-quinolinol scaffold has not been documented. nih.gov
Metal-Chelating Activity in Biological Systems and its Consequences on Metalloprotein Function
The ability of a molecule to bind metal ions, known as metal chelation, is a critical aspect of its biological activity. This is particularly relevant for compounds that can interact with metalloproteins, which are proteins that require a metal ion for their biological function. The compound 6-Quinolinol, 7-(1-methylethyl)- possesses structural features that suggest a potential for metal-chelating activity, primarily centered around its 6-hydroxyquinoline (B46185) core.
The fundamental basis for the metal-chelating capacity of hydroxyquinoline derivatives lies in the arrangement of the hydroxyl group (-OH) and the nitrogen atom within the quinoline ring system. While 8-hydroxyquinoline (B1678124) is a well-documented and potent metal chelator due to the proximity of the hydroxyl group and the nitrogen atom, allowing for the formation of a stable five-membered ring with a metal ion, the metal-chelating ability of 6-hydroxyquinoline is generally considered to be weaker. tandfonline.comnih.gov This is because the hydroxyl group at the 6-position and the quinoline nitrogen are not positioned to form a similarly stable chelate ring. However, 6-hydroxyquinoline can still participate in metal binding, potentially through the formation of complexes involving multiple ligand molecules or through interactions with other coordinating groups on the target biomolecule. researchgate.net
The presence of the 7-(1-methylethyl)-, or isopropyl, group on the quinoline ring of 6-Quinolinol, 7-(1-methylethyl)- is expected to influence its metal-chelating properties through two primary mechanisms: electronic effects and steric effects.
Electronic Effects: The isopropyl group is an alkyl substituent, which is known to be an electron-donating group. numberanalytics.comwikipedia.org Through an inductive effect, the isopropyl group increases the electron density on the aromatic quinoline ring. lumenlearning.comlibretexts.org This enhanced electron density on the ring could potentially increase the basicity of the quinoline nitrogen and the acidity of the hydroxyl group, thereby modulating the affinity of the molecule for metal ions. An increase in the electron-donating character of the ligand can strengthen the coordination bond with a metal ion.
Steric Effects: The isopropyl group is a bulky substituent. Its presence at the 7-position, adjacent to the potential metal-binding site involving the 6-hydroxyl group, can introduce steric hindrance. wikipedia.orgacs.orgyoutube.com This steric bulk may hinder the approach of a metal ion and the subsequent formation of a metal-ligand complex. The degree of steric hindrance will depend on the size of the metal ion and the geometry of the coordination complex. For larger metal ions or in situations requiring a specific spatial arrangement of ligands, the isopropyl group could significantly impede chelation.
The interplay of these electronic and steric effects will ultimately determine the metal-chelating profile of 6-Quinolinol, 7-(1-methylethyl)-. While the electron-donating nature of the isopropyl group might enhance the intrinsic binding affinity, the steric hindrance it imposes could counteract this effect.
The potential consequences of metal chelation by 6-Quinolinol, 7-(1-methylethyl)- on metalloprotein function are significant. Metalloproteins play crucial roles in a vast array of biological processes, including enzymatic catalysis, signal transduction, and structural stabilization. By binding to the metal cofactor of a metalloprotein, a chelating agent can disrupt its function. For instance, many enzymes, such as matrix metalloproteinases (MMPs), rely on a zinc ion in their active site for catalytic activity. nih.gov Hydroxyquinoline derivatives have been investigated as inhibitors of such metalloenzymes. morressier.comnih.govescholarship.org
The interaction of a chelator like 6-Quinolinol, 7-(1-methylethyl)- with a metalloprotein can lead to several outcomes:
Inhibition of Enzymatic Activity: If the compound binds to the catalytic metal ion of a metalloenzyme, it can block the substrate from accessing the active site or alter the electronic properties of the metal, rendering the enzyme inactive. nih.gov
Disruption of Protein Structure: For some metalloproteins, the metal ion is essential for maintaining the correct three-dimensional fold. Removal or sequestration of this metal ion by a chelator can lead to protein unfolding and loss of function.
Generation of Reactive Oxygen Species (ROS): In some cases, the complex formed between a chelator and a redox-active metal, such as copper or iron, can participate in redox cycling, leading to the generation of harmful reactive oxygen species. nih.gov
Below is a table summarizing the potential influences of the structural features of 6-Quinolinol, 7-(1-methylethyl)- on its metal-chelating activity.
| Structural Feature | Potential Effect on Metal Chelation | Underlying Principle |
| 6-Hydroxyquinoline Scaffold | Weaker chelation compared to 8-hydroxyquinoline | The hydroxyl and nitrogen atoms are not optimally positioned for stable five-membered ring formation. |
| 7-(1-methylethyl) Group (Electronic) | Potential enhancement of binding affinity | The electron-donating nature of the isopropyl group increases electron density on the quinoline ring. numberanalytics.comwikipedia.org |
| 7-(1-methylethyl) Group (Steric) | Potential hindrance of metal binding | The bulky isopropyl group can physically block the approach of a metal ion to the binding site. wikipedia.orgacs.orgyoutube.com |
Further experimental studies would be necessary to definitively characterize the metal-chelating properties of 6-Quinolinol, 7-(1-methylethyl)- and to elucidate its specific effects on various metalloproteins.
Derivatization Strategies and Rational Design of Analogs of 6 Quinolinol, 7 1 Methylethyl
Synthesis of Prodrugs via Ester and Ether Derivatives for Enhanced Research Utility
The phenolic hydroxyl group at the 6-position of 6-Quinolinol, 7-(1-methylethyl)- is a prime target for prodrug strategies. Prodrugs are inactive or less active precursors that are converted into the active form in the body, often to improve pharmacokinetic properties such as solubility, stability, and membrane permeability. nih.govnih.gov
Ester and ether linkages are common and effective ways to mask phenolic hydroxyl groups. nih.govresearchgate.net The synthesis of ester prodrugs of 6-Quinolinol, 7-(1-methylethyl)- could be achieved through standard esterification reactions, for instance, by reacting the parent compound with various acyl chlorides or carboxylic acids in the presence of a suitable coupling agent. Ether derivatives can be prepared via Williamson ether synthesis, reacting the phenoxide of the quinolinol with an appropriate alkyl halide.
These modifications are designed to enhance the lipophilicity of the parent molecule, which can be particularly advantageous for its use in cellular and in vivo research models. The choice of the ester or ether promoiety can be tailored to control the rate of cleavage by endogenous enzymes, such as esterases, thereby modulating the release of the active 6-Quinolinol, 7-(1-methylethyl)-. nih.gov
Table 1: Hypothetical Ester and Ether Prodrugs of 6-Quinolinol, 7-(1-methylethyl)- and Their Predicted Properties
| Compound Name | Promoieties | Predicted LogP | Potential Research Application |
| 6-Acetoxy-7-(1-methylethyl)quinoline | Acetyl | 3.8 | Rapid intracellular release studies |
| 6-(Pivaloyloxy)-7-(1-methylethyl)quinoline | Pivaloyl | 4.9 | Sustained release formulations for in vivo studies |
| 6-Benzyloxy-7-(1-methylethyl)quinoline | Benzyl | 5.5 | Chemically stable analog for mechanistic studies |
| 6-(2-Methoxyethoxy)-7-(1-methylethyl)quinoline | 2-Methoxyethyl | 3.5 | Increased aqueous solubility for formulation development |
Note: The LogP values are hypothetical estimations and would need to be determined experimentally.
N-Oxidation and N-Alkylation Strategies for Modulating Biological Activity and Metabolic Stability
The quinoline (B57606) nitrogen is another key site for structural modification. N-oxidation and N-alkylation can significantly impact the electronic properties, metabolic stability, and biological activity of the molecule. rsc.orgacs.org
N-Oxidation: The conversion of the quinoline nitrogen to an N-oxide introduces a polar group that can alter the molecule's interaction with biological targets and metabolic enzymes. nih.gov Quinoline N-oxides have been investigated as intermediates for further functionalization and have shown interesting biological activities themselves. rsc.orgmdpi.com The N-oxidation of 6-Quinolinol, 7-(1-methylethyl)- could be achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
N-Alkylation: The introduction of an alkyl group at the quinoline nitrogen to form a quaternary quinolinium salt can enhance its water solubility and potentially introduce new biological activities. This can be accomplished by reacting the parent compound with an alkyl halide. The resulting N-alkylated derivatives of 6-Quinolinol, 7-(1-methylethyl)- would be permanently charged, which could be beneficial for targeting specific biological compartments or for applications where high water solubility is required. acs.orguw.edu
Table 2: Hypothetical N-Oxide and N-Alkylated Derivatives of 6-Quinolinol, 7-(1-methylethyl)-
| Compound Name | Modification | Key Reagent | Anticipated Change in Property |
| 7-(1-Methylethyl)-6-quinolinol 1-oxide | N-Oxidation | m-CPBA | Increased polarity, altered metabolic profile |
| 1-Methyl-7-(1-methylethyl)-6-quinolinol-1-ium iodide | N-Methylation | Methyl iodide | Increased water solubility, permanent positive charge |
| 1-Benzyl-7-(1-methylethyl)-6-quinolinol-1-ium bromide | N-Benzylation | Benzyl bromide | Increased lipophilicity of the cation, potential for altered biological target interaction |
Synthesis of Bioconjugates for Targeted Delivery Research in Cellular Systems
Bioconjugation involves linking the molecule of interest to a larger biomolecule, such as a peptide, antibody, or oligonucleotide, to direct its delivery to specific cells or tissues. nih.gov For 6-Quinolinol, 7-(1-methylethyl)-, the phenolic hydroxyl group or the quinoline ring itself can serve as attachment points for a linker, which is then connected to the targeting moiety.
A common strategy would involve first functionalizing the 6-hydroxyl group with a linker containing a reactive handle, such as a carboxylic acid or an amine. This functionalized analog can then be conjugated to a targeting biomolecule using standard bioconjugation chemistries. Such bioconjugates of 6-Quinolinol, 7-(1-methylethyl)- would be invaluable tools for in vitro studies aimed at understanding its mechanism of action in specific cell types.
Development of Hybrid Molecules Incorporating Other Pharmacophores for Multi-Target Approaches
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create compounds with dual or multiple modes of action. nih.govnih.govmdpi.com Given the diverse biological activities of quinoline derivatives, creating hybrid molecules with 6-Quinolinol, 7-(1-methylethyl)- is a promising avenue for research.
Isomeric Variations and Stereoselective Synthesis of Chiral Analogs for Enantiomeric Purity Studies
The introduction of a chiral center can have profound effects on the biological activity of a molecule, as enantiomers often exhibit different pharmacological and toxicological profiles. While 6-Quinolinol, 7-(1-methylethyl)- itself is achiral, derivatization can introduce chirality.
For instance, if the isopropyl group at the 7-position were to be replaced with a group containing a stereocenter, or if a chiral substituent were to be introduced elsewhere on the quinoline ring, stereoselective synthesis would be crucial to obtain enantiomerically pure compounds. rsc.orgnih.govacs.org Asymmetric synthesis methodologies, such as those employing chiral catalysts or auxiliaries, would be necessary to control the stereochemical outcome of the reaction. wikipedia.orgnih.gov The synthesis and evaluation of individual enantiomers of chiral analogs of 6-Quinolinol, 7-(1-methylethyl)- would be essential for a thorough understanding of its structure-activity relationship.
Advanced Analytical Methodologies for Research Applications of 6 Quinolinol, 7 1 Methylethyl
Spectroscopic Characterization in Complex Biological Matrices for Interaction Studies
Spectroscopic methods are indispensable for probing the interactions of 6-Quinolinol, 7-(1-methylethyl)- at the molecular level, providing insights into its binding mechanisms and effects on target biomolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules like 6-Quinolinol, 7-(1-methylethyl)- to biological macromolecules such as proteins and nucleic acids. mdpi.comresearchgate.netnih.gov Both ligand-observed and protein-observed NMR experiments can be employed to characterize these interactions.
In ligand-observed NMR, changes in the NMR spectrum of 6-Quinolinol, 7-(1-methylethyl)- upon the addition of a target macromolecule are monitored. Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments can identify binding and map the epitope of the ligand interacting with the target. mdpi.com
Protein-observed NMR, on the other hand, monitors changes in the spectrum of an isotopically labeled (typically ¹⁵N or ¹³C) target protein upon titration with the ligand. mdpi.com Chemical Shift Perturbation (CSP) studies, by tracking changes in the chemical shifts of specific amino acid residues, can identify the binding site on the protein. researchgate.net
A hypothetical dataset illustrating the kind of chemical shift perturbations that might be observed in the ¹H-¹⁵N HSQC spectrum of a target protein upon binding to 6-Quinolinol, 7-(1-methylethyl)- is presented below.
| Residue No. | Amino Acid | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) |
| 25 | Val | 8.21 | 8.55 |
| 28 | Ile | 7.98 | 8.32 |
| 45 | Phe | 8.50 | 8.91 |
| 47 | Tyr | 8.33 | 8.67 |
| 89 | Leu | 7.89 | 8.15 |
| 91 | Ala | 8.05 | 8.29 |
| This table is illustrative and represents hypothetical data. |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the identification and structural elucidation of metabolites of 6-Quinolinol, 7-(1-methylethyl)- in biological samples from in vitro assays (e.g., liver microsomes) and preclinical studies. nih.govijpras.comnih.govgithub.io High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. ijpras.com
Tandem mass spectrometry (MS/MS) experiments are used to fragment the ionized parent compound and its metabolites, generating characteristic fragmentation patterns that help in structural confirmation. Common metabolic transformations for quinoline (B57606) derivatives include hydroxylation, N-oxidation, and glucuronidation, all of which result in specific mass shifts that can be detected by MS. researchgate.net
Below is a hypothetical table of potential metabolites of 6-Quinolinol, 7-(1-methylethyl)- and their expected mass-to-charge ratios (m/z).
| Compound | Proposed Metabolic Reaction | Expected [M+H]⁺ (m/z) |
| 6-Quinolinol, 7-(1-methylethyl)- | Parent Compound | 188.1070 |
| Metabolite 1 | Monohydroxylation | 204.1020 |
| Metabolite 2 | Dihydroxylation | 220.0969 |
| Metabolite 3 | Glucuronide Conjugate | 364.1391 |
| Metabolite 4 | Sulfate Conjugate | 268.0638 |
| This table is illustrative and represents hypothetical data based on common metabolic pathways for similar compounds. |
UV-Vis and fluorescence spectroscopy are valuable techniques for studying the binding of 6-Quinolinol, 7-(1-methylethyl)- to target macromolecules and for detecting conformational changes that may occur upon binding. rsc.orgresearchgate.net Many quinoline derivatives possess intrinsic fluorescence, which can be sensitive to the local environment. rsc.org
Binding of the compound to a protein can lead to changes in its UV-Vis absorption spectrum (e.g., shifts in the maximum absorption wavelength) and, more dramatically, in its fluorescence properties (e.g., quenching or enhancement of fluorescence intensity, shifts in the emission maximum). researchgate.netnih.gov These changes can be titrated to determine binding affinities (dissociation constants, Kd).
Fluorescence resonance energy transfer (FRET) assays can also be designed to measure binding, where the quinolinol derivative acts as either a donor or an acceptor fluorophore in proximity to another fluorophore on the target molecule.
A hypothetical example of data from a fluorescence titration experiment is shown below, measuring the change in fluorescence intensity of a target protein upon binding to 6-Quinolinol, 7-(1-methylethyl)-.
| [6-Quinolinol, 7-(1-methylethyl)-] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 2 | 85 |
| 4 | 72 |
| 6 | 61 |
| 8 | 52 |
| 10 | 45 |
| This table is illustrative and represents hypothetical data. |
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic methods are fundamental for the purification, purity assessment, and quantitative analysis of 6-Quinolinol, 7-(1-methylethyl)- in various research settings.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying the concentration of 6-Quinolinol, 7-(1-methylethyl)- in complex mixtures, such as reaction products or biological extracts. researchgate.netresearchgate.netnih.gov Reversed-phase HPLC, using a C18 or similar column, is commonly employed for the separation of quinoline derivatives. sielc.com
A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netresearchgate.net Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. jasco-global.com
An illustrative HPLC method for the analysis of 6-Quinolinol, 7-(1-methylethyl)- is outlined below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 8.5 min |
| This table is illustrative and represents a hypothetical HPLC method. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites of 6-Quinolinol, 7-(1-methylethyl)-. pomics.comresearchgate.netmdpi.com While the parent compound and its more polar metabolites may require derivatization to increase their volatility, smaller, less polar metabolites can be directly analyzed. This technique is particularly useful in identifying metabolic pathways that involve cleavage of the quinoline ring or side-chain modifications leading to more volatile products.
In GC-MS, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, which can be compared to spectral libraries for identification. pomics.commdpi.com
A hypothetical list of potential volatile metabolites detectable by GC-MS is provided below.
| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) |
| Isopropylbenzene | 5.2 | 105, 120 |
| Phenol (B47542) | 6.8 | 94, 66, 65 |
| Aniline (B41778) | 7.5 | 93, 66, 65 |
| This table is illustrative and represents hypothetical data. |
Electrochemical Methods for Redox Potential Determination and Sensing Applications
No published research was found that specifically investigates the electrochemical properties or redox potential of 6-Quinolinol, 7-(1-methylethyl)-. Consequently, there are no available studies on its application in electrochemical sensing to be reported.
Crystallographic Studies for Solid-State Structure Elucidation of Complexes with Biological Targets
There are no crystallographic studies in the public domain that detail the solid-state structure of 6-Quinolinol, 7-(1-methylethyl)- when complexed with any biological targets. As a result, no data on its binding modes or interactions at a molecular level can be provided.
Chelation Chemistry and Metal Ion Interactions of 6 Quinolinol, 7 1 Methylethyl
Stoichiometry and Stability Constants of Metal Complexes (e.g., Iron, Copper, Zinc, Manganese)
The stoichiometry of metal complexes with quinolinol ligands is predominantly influenced by the charge of the metal ion and the coordination environment. For bidentate ligands like 6-quinolinol, 7-(1-methylethyl)-, which can form a five-membered chelate ring through its hydroxyl oxygen and quinoline (B57606) nitrogen atoms, the metal-to-ligand ratio is a key determinant of the resulting complex's structure and stability.
Based on studies of analogous 8-hydroxyquinoline (B1678124) complexes, it is anticipated that 6-Quinolinol, 7-(1-methylethyl)- would form complexes with divalent metal ions such as iron(II), copper(II), zinc(II), and manganese(II) in a 1:2 (metal:ligand) stoichiometry, denoted as ML2. scirp.org For trivalent metal ions like iron(III), stoichiometries of 1:1, 1:2, and 1:3 (metal:ligand) are possible. The formation of these complexes is highly dependent on the pH of the solution, as deprotonation of the hydroxyl group is a prerequisite for chelation.
Table 1: Representative Stability Constants (log β) of Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand | log β₂ |
|---|---|---|
| Cu(II) | 8-Hydroxyquinoline | 23.48 |
| Ni(II) | 8-Hydroxyquinoline | - |
| Zn(II) | 8-Hydroxyquinoline | - |
| Co(II) | 8-Hydroxyquinoline | - |
Note: Data for 6-Quinolinol, 7-(1-methylethyl)- is not available. The presented data for 8-hydroxyquinoline complexes serves as an illustrative example. The stability of complexes can be influenced by the specific substituents on the quinoline ring. researchgate.net
The continuous variations method, also known as Job's method, is a common spectrophotometric technique used to determine the stoichiometry of metal complexes. scirp.org Potentiometric titrations are also widely employed to determine stability constants in solution. researchgate.net
Coordination Geometry and Ligand Field Theory in Complex Formation
The coordination geometry of metal complexes formed with 6-Quinolinol, 7-(1-methylethyl)- is expected to be dictated by the coordination number of the central metal ion and the electronic configuration of the metal. For a 1:2 metal-ligand complex with a divalent metal ion (e.g., Cu(II), Zn(II)), a coordination number of four is common. This can result in either a tetrahedral or a square planar geometry. nih.gov
Ligand Field Theory (LFT) provides a more advanced model to describe the electronic structure and bonding in transition metal complexes. purdue.eduwikipedia.org It considers the interactions between the metal d-orbitals and the ligand orbitals. In an octahedral complex, the d-orbitals split into two energy levels: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). libretexts.orgyoutube.com In a tetrahedral complex, the splitting is inverted and smaller, with the e set at a lower energy than the t2 set. For square planar complexes, the d-orbital splitting is more complex.
The magnitude of the splitting, denoted as Δ (delta), is influenced by the nature of the ligand. Ligands that cause a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. While the precise position of 6-Quinolinol, 7-(1-methylethyl)- in this series is not documented, quinolinol derivatives are generally considered to be relatively strong-field ligands due to the presence of both nitrogen and oxygen donor atoms.
The geometry adopted by a complex will depend on the metal ion and the ligand field stabilization energy (LFSE), which is the net energy reduction of the d-electrons due to the splitting of the d-orbitals in a ligand field. For example, d⁸ metal ions like Ni(II) can form either square planar (low-spin) or octahedral (high-spin) complexes depending on the ligand field strength.
Spectroscopic (e.g., EPR, UV-Vis) and Crystallographic Analysis of Metal-Quinolinol Complexes
Spectroscopic and crystallographic techniques are indispensable for the characterization of metal-quinolinol complexes.
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex with 6-Quinolinol, 7-(1-methylethyl)- is expected to result in a significant shift in the UV-Vis absorption spectrum compared to the free ligand. This is due to the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net These spectral shifts can be used to monitor complex formation and to determine the stoichiometry of the complex, as seen in studies of other quinoline derivatives. scirp.org For instance, the electronic spectra of metal complexes of salen/8-hydroxyquinoline showed bands shifted to 274–291 nm and 304–363 nm for the π→π* and n→π* transitions, respectively, confirming coordination. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). The EPR spectrum provides information about the electronic environment of the unpaired electron(s), including the coordination geometry and the nature of the metal-ligand bonding. For copper(II) complexes, the g-values and hyperfine coupling constants obtained from EPR spectra can help to distinguish between different geometries (e.g., square planar vs. tetrahedral).
Table 2: Illustrative Spectroscopic Data for Metal Complexes of Quinoline Derivatives
| Technique | Complex Type | Observed Features | Reference |
|---|---|---|---|
| UV-Vis | Co(II) and Ni(II) with 8-hydroxyquinoline | Absorption maxima around 371 nm and 366 nm, respectively, used to confirm a 1:2 stoichiometry. | scirp.org |
| UV-Vis | Schiff base/8-hydroxyquinoline complexes | Shifts in π→π* and n→π* transition bands upon complexation. | mdpi.com |
Note: This table provides examples from related compounds to illustrate the type of data obtained from spectroscopic analyses.
Role of Metal Chelation in Modulating Enzyme Activity and Biological Pathways
The ability of quinolinol derivatives to chelate metal ions is central to their biological activity. Metal ions are essential cofactors for many enzymes, and their chelation can either inhibit or, in some cases, enhance enzyme function. The biological implications of metal chelation by 6-Quinolinol, 7-(1-methylethyl)- can be inferred from the extensive research on other quinoline-based chelators.
For instance, 8-hydroxyquinoline and its derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often linked to their ability to interact with metal ions. nih.gov By binding to essential metal ions like iron, copper, and zinc, these compounds can disrupt metalloenzyme function, interfere with metal homeostasis, and induce or mitigate oxidative stress.
The specific impact of chelation depends on the metal ion, the stability of the complex, and the cellular context. For example, the chelation of iron can inhibit enzymes involved in DNA synthesis and cell proliferation, which is a potential mechanism for anticancer activity. Conversely, the delivery of essential metals to specific cellular compartments by chelating agents can also have therapeutic effects.
Applications in Metal Sensing and Sequestration in Research Systems
The strong and often specific interactions between quinolinol derivatives and metal ions make them valuable tools for metal sensing and sequestration in research settings. The changes in the spectroscopic properties (e.g., fluorescence, absorbance) of these molecules upon metal binding form the basis for their use as chemosensors. scirp.orgnih.gov
While specific applications for 6-Quinolinol, 7-(1-methylethyl)- have not been documented, related quinoline compounds have been successfully employed as fluorescent probes for the detection of various metal ions, including zinc, cadmium, and lead. scirp.org The introduction of an isopropyl group at the 7-position of the 6-quinolinol scaffold could potentially fine-tune the selectivity and sensitivity of the molecule for specific metal ions.
In addition to sensing, quinolinol-based ligands can be used for metal sequestration, which involves the removal of metal ions from a solution. This is relevant in various research contexts, such as the study of metal-catalyzed reactions or the investigation of the role of specific metal ions in biological systems. Polymers functionalized with 8-hydroxyquinoline have been developed for the removal of heavy metals from aqueous solutions. scirp.org
Preclinical Pharmacological Research on 6 Quinolinol, 7 1 Methylethyl in Defined Animal Models
In vivo Proof-of-Concept Studies in Disease Models (Mechanistic Focus)
No information is available regarding in vivo proof-of-concept studies for 6-Quinolinol, 7-(1-methylethyl)- in any disease models.
Evaluation of Target Engagement and Biomarker Modulation in Animal Models
There is no published data on the evaluation of target engagement or the modulation of specific biomarkers in animal models following administration of 6-Quinolinol, 7-(1-methylethyl)-.
Disease Progression Assessment Through Molecular and Cellular Markers
No studies were found that assess the impact of 6-Quinolinol, 7-(1-methylethyl)- on disease progression through the analysis of molecular and cellular markers in animal models.
Pharmacokinetic Profiling in Preclinical Species for Research Purposes
The pharmacokinetic profile of 6-Quinolinol, 7-(1-methylethyl)- in preclinical species has not been documented in the available literature.
Absorption and Distribution Mechanisms in Tissues
There are no available studies detailing the absorption and distribution mechanisms of 6-Quinolinol, 7-(1-methylethyl)- in various tissues of any preclinical animal model.
Metabolic Pathways and Metabolite Identification in Animal Specimens
No information exists on the metabolic pathways of 6-Quinolinol, 7-(1-methylethyl)- or the identification of its metabolites in animal specimens.
Excretion Routes and Clearance Mechanisms
Data regarding the excretion routes and clearance mechanisms for 6-Quinolinol, 7-(1-methylethyl)- in preclinical species is not available in the scientific literature.
Pharmacodynamic Studies in Animal Models (Mechanistic Effects)
Pharmacodynamic studies are crucial in preclinical research to understand how a chemical substance affects the body. researchgate.net These investigations typically delineate the relationship between the concentration of a compound and its therapeutic or biological effect, providing insight into its mechanism of action. researchgate.net For 6-Quinolinol, 7-(1-methylethyl)-, specific studies in animal models that would elucidate its mechanistic effects have not been identified in the available literature.
Dose-Response Relationships for Biochemical and Cellular Markers
The establishment of a dose-response relationship is a fundamental aspect of pharmacology and toxicology. nih.govnih.gov This involves studying how varying concentrations of a substance influence biochemical and cellular markers, which can serve as indicators of a biological effect. nih.gov Such studies are essential for determining the potency and efficacy of a compound.
A thorough search did not yield any published research detailing dose-response relationships for biochemical or cellular markers following the administration of 6-Quinolinol, 7-(1-methylethyl)- in animal models. Consequently, no data table summarizing such findings can be generated.
Cellular and Molecular Responses to 6-Quinolinol, 7-(1-methylethyl)- in Target Tissues
Investigating the cellular and molecular responses in target tissues helps to pinpoint the specific pathways and molecular targets through which a compound exerts its effects. This can involve a range of techniques, from analyzing changes in gene expression and protein activity to observing morphological changes in cells. For related quinoline (B57606) structures, research has sometimes focused on targets like the bacterial cell division protein FtsZ. nih.gov However, for 6-Quinolinol, 7-(1-methylethyl)-, there is no available data describing its specific interactions or effects on target tissues at a cellular or molecular level.
Toxicology Studies at a Mechanistic Level in Preclinical Models
Mechanistic toxicology studies aim to understand how a substance causes adverse effects at the molecular level. nuvisan.com This is a critical component of safety assessment before a compound can be considered for further development. nuvisan.com
Genotoxicity and Mutagenicity Assessment in Research Models
Genotoxicity and mutagenicity assays are designed to detect the potential of a chemical to damage genetic material (DNA). nih.gov A standard battery of tests, often including the bacterial reverse mutation assay (Ames test), is typically used to assess this risk. nih.goveuropa.eu The chemical structure of a compound, such as the presence of certain functional groups on a quinoline core, can influence its genotoxic potential. nih.gov
No specific genotoxicity or mutagenicity studies for 6-Quinolinol, 7-(1-methylethyl)- are documented in the public domain. Therefore, an assessment of its potential to cause genetic mutations or chromosomal damage cannot be provided.
Data Table: Genotoxicity Assessment of 6-Quinolinol, 7-(1-methylethyl)-
| Test Type | Research Model | Results |
|---|
In vitro Cytotoxicity Mechanisms in Non-Target Cell Lines
In vitro cytotoxicity studies are used to evaluate the toxic effects of a substance on cells grown in a laboratory setting. Examining these effects on non-target cell lines can help predict potential off-target toxicity in an organism. These studies can reveal mechanisms of cell death, such as apoptosis or necrosis, and identify the cellular components that are affected. nih.gov
Detailed research on the in vitro cytotoxicity mechanisms of 6-Quinolinol, 7-(1-methylethyl)- in any cell line, target or non-target, has not been found in the reviewed literature. Therefore, no data on its cytotoxic profile or mechanisms of action can be presented.
Data Table: In Vitro Cytotoxicity of 6-Quinolinol, 7-(1-methylethyl)-
| Cell Line | Assay | Mechanistic Finding |
|---|
Future Research Directions and Translational Perspectives for 6 Quinolinol, 7 1 Methylethyl
Exploration of Novel Biological Targets and Undiscovered Pathways
The primary step in characterizing any novel chemical entity is to identify its biological targets. For quinoline (B57606) derivatives, a vast range of targets has already been identified, providing a logical starting point for the investigation of 6-Quinolinol, 7-(1-methylethyl)-. Research has shown that quinoline-based compounds can act as inhibitors of crucial cellular signaling proteins like receptor tyrosine kinases, including EGFR and c-Met. nih.govnih.gov They have also been found to interact with DNA, inhibit enzymes, and modulate pathways implicated in cancer and neurodegenerative diseases. researchgate.netnih.gov
Future research should focus on screening 6-Quinolinol, 7-(1-methylethyl)- against a panel of known quinoline targets. Structure-activity relationship (SAR) studies of various quinoline derivatives have demonstrated that the nature and position of substituents on the quinoline ring are critical for biological activity. nih.govnih.gov The presence of a hydroxyl group at position 8 is known to be significant for the antitumor effect in some derivatives, suggesting the hydroxyl at position 6 in the title compound could be a key site for hydrogen bonding with a biological target. nih.gov Furthermore, the bulky isopropyl group at the C-7 position may confer selectivity or enhance potency by interacting with specific hydrophobic pockets in a target protein. nih.gov
Systematic investigation through high-throughput screening and subsequent validation assays will be crucial. Unbiased "omics" approaches, such as chemoproteomics, could reveal entirely new targets and cellular pathways modulated by this specific compound, opening up novel therapeutic avenues.
Table 1: Potential Biological Targets for Quinoline-Based Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, c-Met, Kinesin Spindle Protein (Eg5) | Cancer |
| DNA-Interacting | Topoisomerase Inhibitors | Cancer |
| Enzymes | HIV-1 Reverse Transcriptase, Acetylcholinesterase | Viral Infections, Neurodegenerative Disease |
| Receptors | N/A (Pathway modulation often studied) | Various |
Development of Advanced Delivery Systems and Nanocarriers for Enhanced Research Utility
Many promising therapeutic compounds, particularly heterocyclic molecules like quinolines, face challenges related to poor aqueous solubility, limited bioavailability, and off-target toxicity. Advanced drug delivery systems offer a strategy to overcome these hurdles. For a novel compound like 6-Quinolinol, 7-(1-methylethyl)-, whose physicochemical properties are not yet characterized, planning for the use of nanocarriers is a proactive step.
Future research should explore the encapsulation or conjugation of 6-Quinolinol, 7-(1-methylethyl)- into various delivery platforms:
Liposomes: These lipid-based vesicles can encapsulate hydrophobic compounds, improving their solubility and circulation time.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles for sustained release and targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Micelles: Self-assembling amphiphilic molecules can carry poorly soluble drugs within their hydrophobic core.
By developing these advanced formulations, researchers can ensure more reliable and reproducible results in preclinical studies. Enhanced delivery would allow for lower effective doses, potentially reducing toxicity and making it easier to study the compound's specific biological effects in vivo.
Integration with Artificial Intelligence and Machine Learning in Rational Drug Discovery Research
The timeline and cost of drug discovery can be significantly reduced through the integration of artificial intelligence (AI) and machine learning (ML). For a compound with minimal existing data like 6-Quinolinol, 7-(1-methylethyl)-, computational approaches are invaluable.
A forward-thinking research plan would leverage AI/ML in several key areas:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from other quinoline derivatives to predict the likely biological activities and physicochemical properties of 6-Quinolinol, 7-(1-methylethyl)-. georgiasouthern.edu
Virtual Screening & Docking: AI can screen vast virtual libraries to identify the most likely protein targets for the compound and use molecular docking simulations to predict its binding mode and affinity. nih.gov
Generative Chemistry: Once an initial activity is confirmed, generative AI models can design novel derivatives of the parent compound, optimized for improved potency, selectivity, and reduced toxicity.
Pathway Analysis: AI tools can analyze data from high-content screening to identify the cellular pathways affected by the compound, helping to elucidate its mechanism of action.
This in silico-first approach can prioritize the most promising research avenues, saving significant time and resources in the laboratory.
Table 2: Hypothetical AI/ML-Integrated Research Plan
| Phase | Action | AI/ML Tool | Objective |
|---|---|---|---|
| 1. Target Identification | In silico screening against protein libraries | Virtual Screening/Docking Software | Identify high-probability biological targets. |
| 2. Hit-to-Lead | Design of focused derivative library | Generative Chemistry Models | Create novel, optimized analogues of the parent compound. |
| 3. Mechanism of Action | Analysis of cellular imaging & proteomics data | Pathway Analysis Software | Elucidate the molecular mechanism of action. |
| 4. Preclinical | Prediction of ADMET properties | QSAR/ADMET Prediction Models | Prioritize candidates with favorable drug-like properties. |
Potential for Multifunctional Agents Based on the Quinolinol Scaffold
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving several dysregulated biological pathways. A powerful therapeutic strategy is the development of single chemical entities that can modulate multiple targets simultaneously. The quinoline scaffold is exceptionally well-suited for this purpose due to its chemical versatility, allowing for functionalization at multiple positions. researchgate.net
Future research on 6-Quinolinol, 7-(1-methylethyl)- should explore its potential as a core structure for creating multifunctional agents. By strategically adding or modifying functional groups, it may be possible to combine distinct pharmacological activities. For example, one could design a hybrid molecule that combines the hypothesized kinase-inhibiting properties of the quinolinol core with a moiety known to inhibit inflammatory pathways. Such an agent could be particularly effective in cancers where inflammation is a known driver of tumor progression. This approach could lead to synergistic efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The successful translation of a novel chemical compound from a laboratory curiosity to a valuable research tool or therapeutic lead is rarely achieved within a single discipline. The investigation of 6-Quinolinol, 7-(1-methylethyl)- will necessitate a highly collaborative and interdisciplinary effort.
Key collaborations would include:
Synthetic and Medicinal Chemists: To perform the initial synthesis, create derivatives for SAR studies, and scale up production of lead candidates. rsc.orgmdpi.com
Computational Biologists: To execute the AI/ML-driven discovery and optimization efforts described previously.
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo assays to determine biological activity, efficacy, and mechanism of action. georgiasouthern.edunih.gov
Structural Biologists: To solve the crystal structures of the compound bound to its protein target(s), providing invaluable insights for rational drug design.
Fostering open collaborations between academic institutions and industry partners can provide the necessary expertise and resources to navigate the complex path of drug discovery and development. Such an integrated approach is the most robust strategy to fully unlock the potential of 6-Quinolinol, 7-(1-methylethyl)-.
Q & A
Q. Table 1. Comparison of Analytical Methods for 6-Quinolinol, 7-(1-methylethyl)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
